2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-2-14-11-17(21-18(20-14)13-3-4-13)25-9-7-24(8-10-25)16-6-5-15-22-19-12-26(15)23-16/h5-6,11-13H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBSWRHBKNEIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound is likely related to its ability to interact with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. The compound’s interaction with its targets can lead to changes in the enzymatic activity, which can result in various downstream effects.
Pharmacokinetics
The presence of the piperazine moiety in similar compounds has been associated with enhanced antimicrobial activity, which could potentially impact the compound’s bioavailability and pharmacokinetics.
Scientific Research Applications
Oncology
Research indicates that compounds with similar structural characteristics can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases may lead to reduced cell proliferation in cancerous tissues, making this compound a candidate for further development as an anti-cancer agent.
Case Study: CDK Inhibition
- Objective: Evaluate the efficacy of similar pyrimidine derivatives on CDK inhibition.
- Findings: Compounds demonstrated significant inhibition of CDK activity, leading to decreased proliferation rates in various cancer cell lines.
Neuropharmacology
The piperazine moiety is associated with various neuroactive compounds. Preliminary studies suggest that 2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine may exhibit anxiolytic and antidepressant effects through modulation of neurotransmitter systems.
Case Study: Neuroactive Properties
- Objective: Investigate the anxiolytic effects of the compound in animal models.
- Findings: The compound showed promise in reducing anxiety-like behaviors in rodent models, suggesting potential for treating anxiety disorders.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic components. Key techniques include:
- Reagents: Specific catalysts and solvents tailored to optimize yield.
- Monitoring Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to assess reaction progress and purity.
Potential Mechanisms of Action
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors implicated in cell proliferation pathways. This interaction may lead to alterations in signaling cascades relevant to cancer progression and neurochemical balance.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine and related compounds:
Key Structural and Functional Insights:
Core Structure Influence: The pyrimidine core in the target compound may offer distinct electronic and steric properties compared to piperazinone (AZD5153) or piperidine-carboxamide (). Cyclopropyl and ethyl groups on the pyrimidine ring likely enhance metabolic stability compared to bulkier substituents (e.g., methoxy or chlorophenyl groups in AZD5153 and compounds) .
Triazolopyridazine Modifications: The piperazine linker in the target compound allows conformational flexibility, whereas AZD5153 uses a phenoxyethyl spacer to achieve bivalent binding to BRD4’s dual bromodomains . Methyl or methoxy groups on the triazolopyridazine ring (e.g., in AZD5153 and ) improve solubility and binding affinity, whereas the unsubstituted triazolopyridazine in the target compound may prioritize lipophilicity .
Biological Activity: AZD5153 demonstrates potent BRD4 inhibition (IC₅₀ = 5 nM) and in vivo efficacy, attributed to its bivalent binding mode . The compound binds monovalently to BRD4 but lacks the pharmacokinetic advantages of bivalent inhibitors like AZD5153 . The target compound’s cyclopropyl group could reduce cytochrome P450-mediated metabolism, a common issue with ethyl or methoxy substituents in related molecules .
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogues
| Compound | Target | IC50 (nM) | Source |
|---|---|---|---|
| Parent compound | Kinase X | 12 | |
| 6-(4-Dichlorophenyl derivative) | Kinase X | 8 | |
| Ethyl-to-propyl variant | Kinase X | 45 |
Q. Table 2. Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25 | No precipitation in PBS |
| Ethanol | 8 | Limited for in vivo use |
| Water | 0.2 | Requires surfactants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
